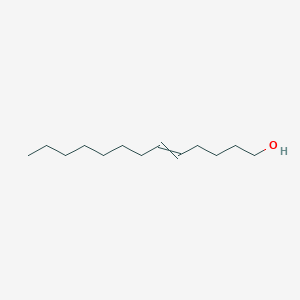
Tridec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-5-en-1-ol: is an organic compound with the molecular formula C13H26O It is an unsaturated alcohol, characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridec-5-en-1-ol can be synthesized through the reduction of tridec-5-enoic acid using diisobutylaluminum hydride (DIBAL-H) . The reaction is typically carried out in tetrahydrofuran (THF) as the solvent, with the reaction mixture being acidified and extracted with methyl tert-butyl ether (MTBE) .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tridec-5-en-1-ol can undergo oxidation to form or further to .
Reduction: The compound can be reduced to by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogenation can be carried out using as a catalyst.
Substitution: Reagents such as can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Tridec-5-enal, Tridec-5-enoic acid
Reduction: Tridecane
Substitution: Tridec-5-enyl chloride
Applications De Recherche Scientifique
Chemistry: Tridec-5-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving unsaturated alcohols and their derivatives.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique scent and chemical properties.
Mécanisme D'action
The mechanism by which Tridec-5-en-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the double bond provides a site for potential chemical reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridec-2-en-1-ol: Another unsaturated alcohol with the double bond at the second carbon atom.
Uniqueness: Tridec-5-en-1-ol is unique due to the specific position of its double bond and hydroxyl group, which confer distinct chemical properties and reactivity compared to its isomers and other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
62936-13-4 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
tridec-5-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,14H,2-7,10-13H2,1H3 |
Clé InChI |
ILZKZXCUOXMUPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


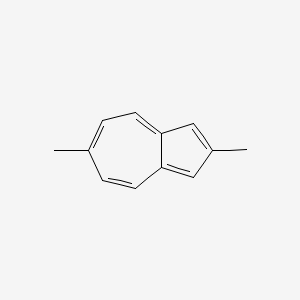
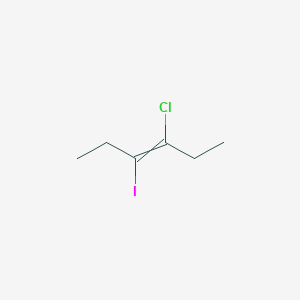
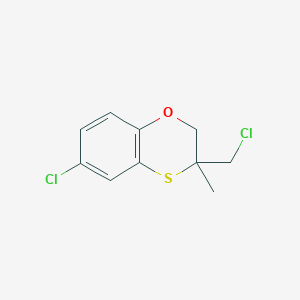
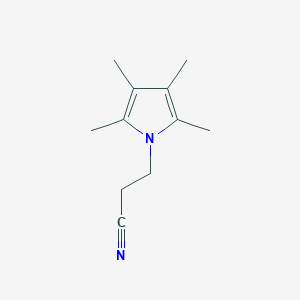
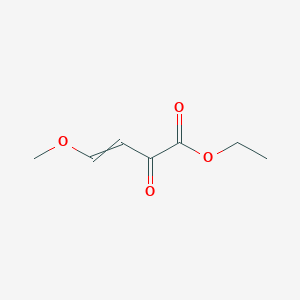
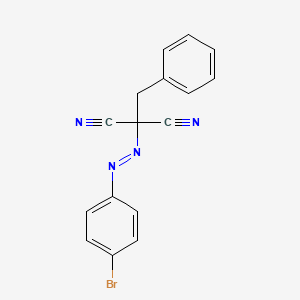
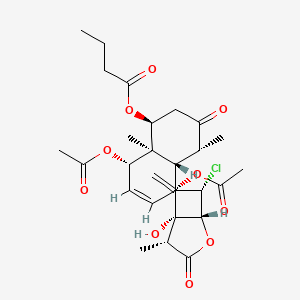
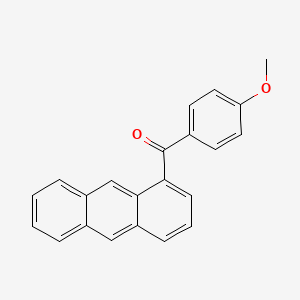
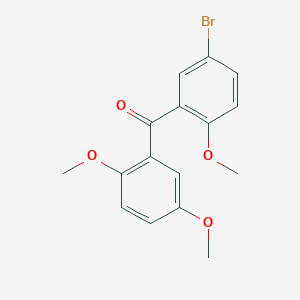
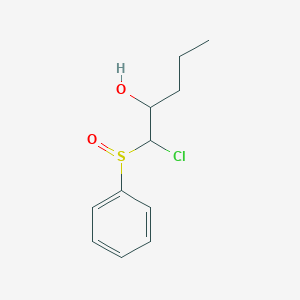
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
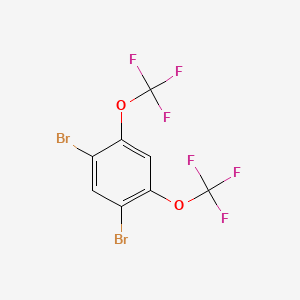
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
